DACN(Ms,Ns)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

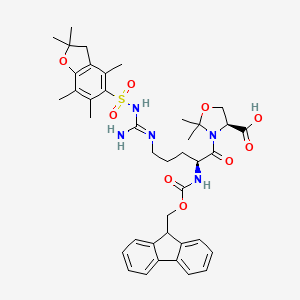

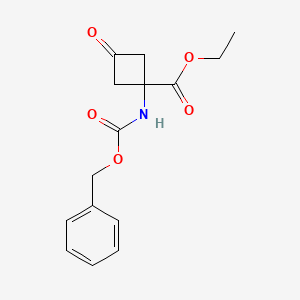

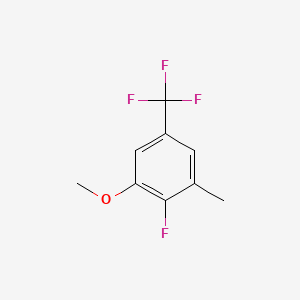

DACN(Ms,Ns) is a chemical compound with the molecular formula C14H17N3O6S2 . It is a click chemistry reagent containing a cyclic alkyne group . The full chemical name is N-(Mesyl)-N’-(2-nosyl)-4,8-diazacyclononyne .

Synthesis Analysis

DACN(Ms,Ns) has been efficiently synthesized by a one-pot double Nicholas approach . This approach involves mapping the three dynamic features (i.e., API calls, DLL loads, and registry operations) of malware to the R, G, and B channels of an image respectively .

Molecular Structure Analysis

The molecular weight of DACN(Ms,Ns) is 387.4 g/mol . The IUPAC name is 1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne . The InChI and Canonical SMILES are also provided in the PubChem database .

Chemical Reactions Analysis

DACN(Ms,Ns) is known to react with azides smoothly under copper-free conditions . This reaction is part of the strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes .

Physical And Chemical Properties Analysis

DACN(Ms,Ns) has several computed properties. It has a molecular weight of 387.4 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 387.05587762 g/mol . It has a Topological Polar Surface Area of 137 Ų and a Heavy Atom Count of 25 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Artificial Hybrid Biomolecules

DACN-NHS-ester and DACN-maleimide were developed as molecular connectors and applied for the synthesis of artificial hybrid biomolecules . The process involves two steps:

- Step 2: Connection to a corresponding azido-containing molecule via DACN unit by copper-free-alkyne-azide-cycloaddition .

Molecular Dynamics Simulations in Protein Studies

Molecular Dynamics (MD) Simulations is increasingly used as a powerful tool to study protein structure-related questions . DACN(Ms,Ns) could potentially be used in these simulations to provide insights into protein function, protein stability, protein–protein interaction, enzymatic reactions, drug–protein interactions, and membrane proteins .

Membrane Protein Analysis

Molecular Simulations (MS) has been increasingly applied in membrane protein analysis . DACN(Ms,Ns) could be used in these simulations to analyze membrane protein structure and organization, membrane protein permeability, lipid-protein interaction, protein–ligand interaction, protein structure, and dynamics .

Acceleration of CPL-induced Shock Waves

DACN(Ms,Ns) could potentially be used in the acceleration methods of ms-ns CPL-induced shock waves . This breaks the technical barrier of traditional shock wave acceleration methods. The shock wave velocity is improved by adjusting the energy ratio and pulse delay of ms-ns CPL .

Wirkmechanismus

Target of Action

DACN(Ms,Ns) is a click chemistry reagent containing a cyclic alkyne group . The primary targets of DACN(Ms,Ns) are azides . Azides are a class of chemical compounds that contain three nitrogen atoms as a group, represented as (-N3). They are widely used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.

Mode of Action

DACN(Ms,Ns) interacts with azides through a copper-free Huisgen reaction . This reaction is a [3+2] cycloaddition in which a compound with a terminal alkyne group (like DACN(Ms,Ns)) reacts with an azide to form a five-membered ring structure. The reaction proceeds smoothly under copper-free conditions , making it suitable for biological applications where copper ions might be harmful.

Biochemical Pathways

The biochemical pathways affected by DACN(Ms,Ns) are those involving the ligation of molecules . Ligation, in this context, refers to the process of joining two molecules together. The copper-free Huisgen reaction of DACN(Ms,Ns) with azides allows for the ligation of a wide variety of molecules, making it a versatile tool in fields such as biological chemistry and material chemistry .

Pharmacokinetics

It’s noted that dacn(ms,ns) shows higher water solubility than its predecessor, n ts-dacns . This suggests that DACN(Ms,Ns) might have better bioavailability due to its increased solubility.

Result of Action

The result of DACN(Ms,Ns) action is the formation of a stable five-membered ring structure with the target azide . This reaction is highly specific and efficient, leading to the ligation of the desired molecules .

Action Environment

The action of DACN(Ms,Ns) is influenced by the presence of copper ions. The Huisgen reaction proceeds smoothly under copper-free conditions , which is beneficial in biological environments where copper ions might be harmful. Additionally, DACN(Ms,Ns) is designed to be small and hydrophilic , which could enhance its stability and efficacy in aqueous environments.

Eigenschaften

IUPAC Name |

1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6S2/c1-24(20,21)15-9-4-5-10-16(12-6-11-15)25(22,23)14-8-3-2-7-13(14)17(18)19/h2-3,7-8H,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKDZBPRKZPTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DACN(Ms,Ns) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)